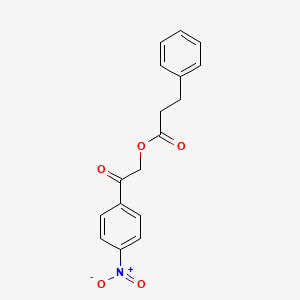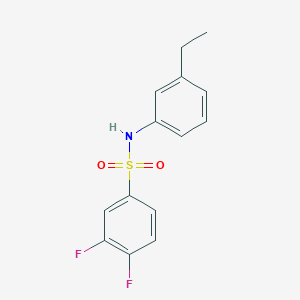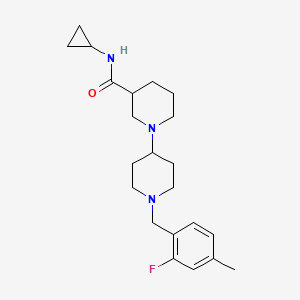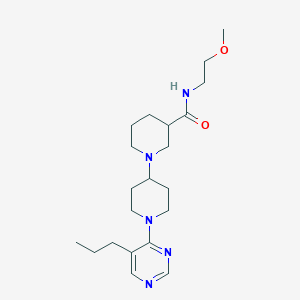
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate, also known as NPEPPS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of phenylpropanoic acid and is synthesized through a specific method.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug delivery. In neuroscience, this compound has been found to inhibit the activity of aminopeptidase N, an enzyme that plays a role in the degradation of neuropeptides. This inhibition has been shown to increase the levels of neuropeptides in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been studied as a potential drug delivery agent due to its ability to cross the blood-brain barrier and target specific cells.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate is not fully understood, but it is thought to involve the inhibition of aminopeptidase N. This inhibition leads to an increase in the levels of neuropeptides in the brain, which may have implications for the treatment of neurological disorders. In cancer cells, this compound induces apoptosis by activating the caspase pathway, which leads to the breakdown of cellular components and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the specific application. In neuroscience, this compound has been shown to increase the levels of neuropeptides in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. In cancer cells, this compound induces apoptosis, leading to the breakdown of cellular components and ultimately cell death. Additionally, this compound has been studied as a potential drug delivery agent due to its ability to cross the blood-brain barrier and target specific cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate has several advantages for use in lab experiments, including its simple and efficient synthesis method and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate, including further research into its mechanism of action and potential applications in drug delivery. Additionally, this compound may have implications for the treatment of neurological disorders, and further research is needed to fully understand its potential in this area. Finally, this compound may have applications in the field of cancer research, and further studies are needed to explore its potential as a cancer treatment.
Synthesemethoden
2-(4-nitrophenyl)-2-oxoethyl 3-phenylpropanoate is synthesized through the reaction of 2-(4-nitrophenyl)-2-oxoethyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction yields this compound as a yellow solid with a melting point of 109-111°C. This synthesis method is relatively simple and efficient, making this compound readily available for scientific research.
Eigenschaften
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-16(14-7-9-15(10-8-14)18(21)22)12-23-17(20)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWBRKGVDSGPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5468309.png)
![N,N-dimethyl-4-[3-(4-thiomorpholinyl)-1-propen-1-yl]aniline](/img/structure/B5468314.png)
![4-butoxy-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5468329.png)
![(3R*,4R*)-4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5468339.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5468352.png)
![2-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-2-oxoethanol](/img/structure/B5468354.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5468362.png)
![N-(4-bromophenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5468370.png)
![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)
![2-(3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5468377.png)


